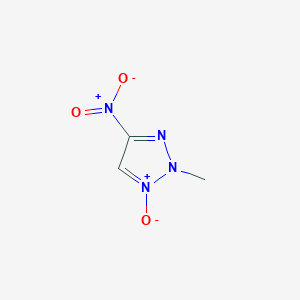![molecular formula C17H12F2N2O2S B11556065 (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556065.png)
(5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a synthetic organic molecule belonging to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring fluorinated aromatic rings and a thiazolidinedione core, contributes to its distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
-
Formation of the Thiazolidinedione Core: : The thiazolidinedione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions to form 2-thioxo-4-thiazolidinone. This intermediate is then oxidized to yield 2,4-thiazolidinedione.
-
Benzylidene Formation: : The 2-fluorobenzylidene moiety is introduced via a Knoevenagel condensation reaction between 2-fluorobenzaldehyde and the thiazolidinedione core in the presence of a base such as piperidine.
-
Aminomethylation: : The final step involves the reaction of the intermediate with 3-fluoroaniline and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene double bond can yield the corresponding saturated derivative.
Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the benzylidene moiety.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of both electron-withdrawing fluorine atoms and the electron-rich thiazolidinedione core. It serves as a model compound for studying the effects of fluorination on chemical reactivity and stability.
Biology
Biologically, (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione exhibits potential anti-inflammatory and anticancer activities. It is investigated for its ability to inhibit key enzymes and signaling pathways involved in inflammation and cancer progression.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its structure-activity relationship (SAR) studies help in the design of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression involved in glucose and lipid metabolism. The fluorinated aromatic rings enhance binding affinity and specificity, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione with anti-inflammatory and antidiabetic effects.
Uniqueness
Compared to these similar compounds, (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of fluorine atoms on both aromatic rings. This fluorination can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a promising candidate for further research and development.
特性
分子式 |
C17H12F2N2O2S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
(5Z)-3-[(3-fluoroanilino)methyl]-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12F2N2O2S/c18-12-5-3-6-13(9-12)20-10-21-16(22)15(24-17(21)23)8-11-4-1-2-7-14(11)19/h1-9,20H,10H2/b15-8- |
InChIキー |
FQXFOUHFJPNCPM-NVNXTCNLSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F)F |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555992.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)
![N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11556010.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556057.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
